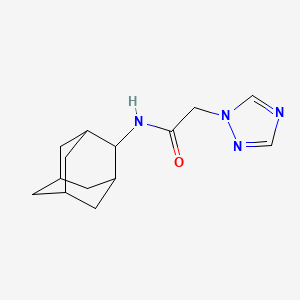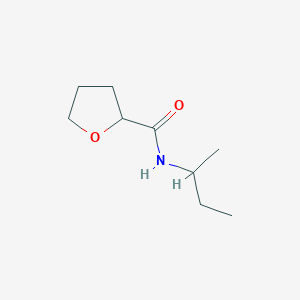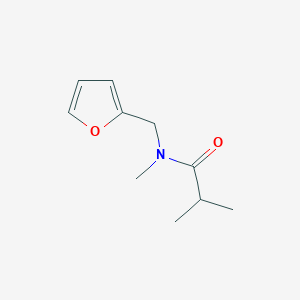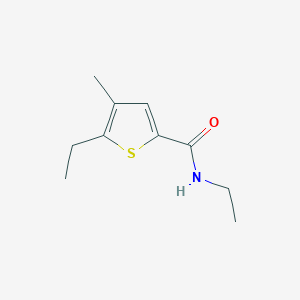
N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide, also known as amantadine, is a synthetic compound that has been used for various scientific research applications. It was originally developed as an antiviral drug for the treatment of influenza A, but it has since been found to have other uses due to its unique chemical properties. In
Aplicaciones Científicas De Investigación
N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has been used in various scientific research applications due to its unique chemical properties. It has been found to be a potent inhibitor of the M2 proton channel of the influenza A virus, which makes it an effective antiviral drug. It has also been found to have neuroprotective properties and has been used in the treatment of Parkinson's disease and other neurological disorders. Additionally, it has been used in research on drug addiction, as it has been found to reduce the reinforcing effects of drugs of abuse.
Mecanismo De Acción
The mechanism of action of N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide is primarily through its inhibition of the M2 proton channel of the influenza A virus. This inhibition prevents the virus from replicating and spreading throughout the body. Additionally, it has been found to have neuroprotective properties through its inhibition of NMDA receptors, which are involved in excitotoxicity and neuronal damage. It has also been found to modulate the release of dopamine and other neurotransmitters, which may contribute to its effects on drug addiction.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide are primarily related to its inhibition of the M2 proton channel and its effects on neurotransmitter release. Inhibition of the M2 proton channel prevents the influenza A virus from replicating and spreading throughout the body, while modulation of neurotransmitter release may contribute to its effects on drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide in lab experiments include its potency as an inhibitor of the M2 proton channel and its neuroprotective properties. However, its use may be limited by its potential toxicity and side effects, as well as its specificity for certain targets.
Direcciones Futuras
For research on N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide include further exploration of its neuroprotective properties and its potential as a treatment for neurological disorders. Additionally, research on its effects on drug addiction may lead to the development of new treatments for substance use disorders. Finally, further research on its mechanism of action may lead to the development of new antiviral drugs that target the M2 proton channel.
Métodos De Síntesis
The synthesis of N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide involves the reaction of 1-amino-2-adamantanol with ethyl chloroacetate to form ethyl 2-(2-adamantylamino) acetate. The resulting compound is then reacted with sodium azide to form N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide. The synthesis of this compound is relatively simple and can be done in a laboratory setting.
Propiedades
IUPAC Name |
N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-13(6-18-8-15-7-16-18)17-14-11-2-9-1-10(4-11)5-12(14)3-9/h7-12,14H,1-6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAQVGVDMRODSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-ethylpiperidine-3-carboxamide](/img/structure/B7500144.png)
![Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500145.png)

![Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500155.png)


![2-[4-(1,5-diphenyl-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7500172.png)

![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 2-benzoylbenzoate](/img/structure/B7500181.png)

